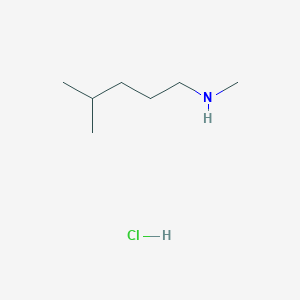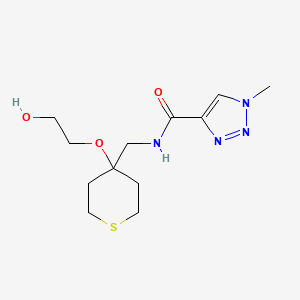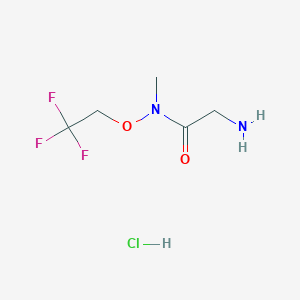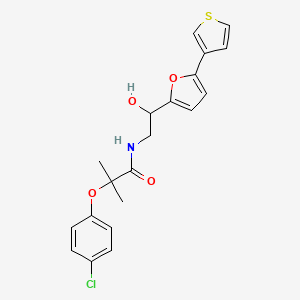![molecular formula C21H22N4O5S2 B2953163 1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane CAS No. 941244-16-2](/img/structure/B2953163.png)
1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the nitro group, and the formation of the sulfonyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the azepane ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the sulfanyl group could react with an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group might make the compound more polar, while the sulfanyl group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Smiles Rearrangement and Synthesis of Diarylacetylenes
The Smiles rearrangement technique has been utilized to synthesize diarylacetylenes bearing electron-withdrawing groups. This method involves reacting nitrobenzyl benzothiazol-2-yl sulfones and nitrobenzyl 1-phenyl-1H-tetrazol-5-yl sulfones with chlorides of aromatic acids, forming β-acyl derivatives that undergo the Smiles rearrangement. This results in the formation of nitrophenyl arylacetylenes, showcasing the utility of nitrobenzyl sulfones in chemical synthesis (Bujok & Mąkosza, 2019).
Chemo-selective Synthesis of Arylsulphanyl Derivatives
A chemo-selective synthesis approach has been developed for N-[(4-nitrophenyl)sulphanyl] derivatives starting from specific azirines. This synthesis pathway is crucial for exploring the steric and electronic properties of compounds, aiming to design more potent analogues for various applications, including potential antihyperglycemic agents (Prugovečki et al., 2006).
Material Science Applications
Polymeric Materials from Sulfone Compounds
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including nitrophenyl sulfone derivatives, has shown promising results for materials with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are of interest for optical applications due to their unique properties (Tapaswi et al., 2015).
Catalysis and Green Chemistry
Nitro-Functionalized Imidazolium Salts as Solvent Alternatives
The exploration of nitro-functionalized imidazolium salts, such as 1-methyl-3-(4-nitrobenzyl)imidazolium salts, as alternatives to traditional solvents like nitromethane for organic and catalytic reactions underscores the push towards greener chemistry. These salts offer advantages in terms of safety, environmental impact, and reusability in various synthesis and catalysis contexts (Ren et al., 2011).
Wirkmechanismus
Target of action
The exact target of this compound is unknown. Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to target glycogen synthase kinase-3 beta .
Mode of action
The mode of action is typically determined by the compound’s interaction with its target. In the case of the similar compound mentioned above, it likely forms a bond with the target protein, leading to changes in the protein’s function .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. If it does indeed target glycogen synthase kinase-3 beta like the similar compound, it could potentially affect pathways related to energy metabolism .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKQTMSOHAKURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)




![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)



![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)